

# A Comparative Analysis of MW-150 and Neflamapimod in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MW-150 dihydrochloride dihydrate

Cat. No.: B12220114

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two investigational drugs, MW-150 and neflamapimod, which are being evaluated for the treatment of Alzheimer's disease (AD). Both compounds are small molecule inhibitors of the p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme implicated in neuroinflammation and synaptic dysfunction, two critical pathological features of AD. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to facilitate an objective comparison.

At a Glance: Key Characteristics



| Feature                           | MW-150                                                                                  | Neflamapimod (VX-745)                                                                            |
|-----------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Drug Target                       | p38α mitogen-activated protein<br>kinase (p38α MAPK)[1][2]                              | p38α mitogen-activated protein<br>kinase (p38α MAPK)[3][4][5]                                    |
| Mechanism of Action               | Inhibition of p38α MAPK to reduce neuroinflammation and improve synaptic function[2][6] | Inhibition of p38α MAPK to reverse synaptic dysfunction and reduce neuroinflammation[8][4][5][9] |
| Developer                         | Neurokine Therapeutics[10]                                                              | EIP Pharma / CervoMed[4][5] [11]                                                                 |
| Current Stage of Development (AD) | Phase 2a[10]                                                                            | Phase 2b completed[3][4][11]                                                                     |

# Mechanism of Action: Targeting the p38α MAPK Pathway

Both MW-150 and neflamapimod share a common molecular target, the p38 $\alpha$  MAPK. In the context of Alzheimer's disease, the overactivation of this kinase in both neurons and glial cells is believed to contribute to a cascade of detrimental events, including the production of proinflammatory cytokines, synaptic dysfunction, and the phosphorylation of tau protein. By inhibiting p38 $\alpha$  MAPK, these drugs aim to mitigate these downstream pathological effects.





p38α MAPK Signaling Pathway in Alzheimer's Disease

Click to download full resolution via product page

Caption:  $p38\alpha$  MAPK signaling in AD and points of intervention.

### **Preclinical Data Comparison**

Preclinical studies in various Alzheimer's disease models have demonstrated the potential of both MW-150 and neflamapimod to ameliorate disease-related pathologies and improve cognitive function.



| Parameter              | MW-150                                                                                                                                          | Neflamapimod                                                                                                                                                                                              |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Models          | 5xFAD mice with<br>hyperhomocysteinemia (mixed<br>amyloid and vascular<br>pathology)[1], other distinct<br>models of AD[6]                      | Aged rats[12], mouse models of Down syndrome with AD pathology[13], LPS-induced cognitive deficit model[14]                                                                                               |
| Cognitive Effects      | Reduced behavioral impairment in the Morris Water Maze[1].                                                                                      | Fully reversed learning deficits in the Morris-water-maze in aged rats[12]. Improved performance in the T-maze task in LPS-induced cognitive deficit mice[14].                                            |
| Pathological Endpoints | Attenuated synaptic loss and reduced tau phosphorylation.  No significant effect on amyloid or vascular pathology was observed in one study[1]. | Prevented degeneration of neuronal ramifications triggered by toxic amyloid-beta[13]. Prevented the loss of cholinergic neurons in a Down syndrome mouse model[13]. Reduced hippocampal IL-1β levels[14]. |

## **Clinical Trial Data Comparison**

Both MW-150 and neflamapimod have progressed into clinical trials in patients with Alzheimer's disease. Neflamapimod has more extensive published clinical data from Phase 2 studies.



| Parameter                 | MW-150                                                                                                                   | Neflamapimod                                                                                                                                                                                        |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase of Development (AD) | Phase 2a[10][15]                                                                                                         | Phase 2b completed[3][4][11]                                                                                                                                                                        |
| Patient Population        | Mild-to-moderate Alzheimer's<br>Disease (MMSE 14-28)[15]                                                                 | Early-stage Alzheimer's Disease (MMSE 20-28)[4][16]                                                                                                                                                 |
| Dosage Regimens           | 10 mg daily for 12 weeks in a Phase 2a trial[17]. A planned Phase 2a study will evaluate 42 mg and 84 mg once daily[10]. | 40 mg twice daily for 24 weeks in the REVERSE-SD Phase 2b trial[11][16]. 40 mg and 125 mg twice daily were evaluated in a 12-week Phase 2a study[18].                                               |
| Primary Endpoints         | Safety and tolerability[15]                                                                                              | Improvement in episodic<br>memory (Hopkins Verbal<br>Learning Test-Revised) in the<br>REVERSE-SD trial[3][16]                                                                                       |
| Key Clinical Outcomes     | Data from the ongoing Phase<br>2a trial are not yet fully<br>available.                                                  | The Phase 2b REVERSE-SD trial did not meet its primary endpoint for episodic memory[3][16]. A positive trend on cognition was seen in patients with the highest drug concentrations[11][16].        |
| Biomarker Effects         | Effects on blood biomarkers are being investigated[15].                                                                  | Statistically significant reduction in cerebrospinal fluid (CSF) levels of total tau (T-tau) and phosphorylated tau (p-tau) [3][11][16]. A trend towards reduced neurogranin was also observed[16]. |
| Safety and Tolerability   | Generally well-tolerated in Phase 1.                                                                                     | Generally well-tolerated in Phase 2 trials[3][16].                                                                                                                                                  |

## **Experimental Protocols**



## Preclinical Efficacy Study: MW-150 in a Mixed Pathology Mouse Model

- Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein and presentiin-1 with five familial AD mutations, were subjected to an 8-week diet to induce hyperhomocysteinemia, a model of small vessel disease[1].
- Treatment: Mice were treated with MW-150 for the duration of the hyperhomocysteinemiainducing diet[1].
- Behavioral Assessment: Cognitive function was assessed using the Morris Water Maze to evaluate spatial learning and memory[1].
- Pathological Analysis: Post-mortem brain tissue was analyzed for synaptic loss, tau
  phosphorylation, amyloid pathology, and vascular damage through biochemical and
  immunohistochemical methods. Electrophysiological parameters were also assessed[1].

# Clinical Trial Protocol: Neflamapimod REVERSE-SD Study (Phase 2b)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[16].
- Participants: 161 individuals with mild Alzheimer's disease, confirmed by CSF AD-biomarkers, a Clinical Dementia Rating (CDR)-global score of 0.5 or 1.0, and a Mini-Mental State Examination (MMSE) score of 20-28[16].
- Intervention: Participants were randomized to receive either 40 mg of neflamapimod or a matching placebo, administered orally twice daily for 24 weeks[16].
- Primary Outcome Measure: The primary endpoint was the change in a composite Z-score for episodic memory, assessed by the Hopkins Verbal Learning Test-Revised (HVLT-R) Total and Delayed Recall[16].
- Secondary Outcome Measures: Secondary endpoints included changes in the Wechsler Memory Scale-IV (WMS) Immediate and Delayed Recall composites, CDR-Sum of Boxes (CDR-SB), MMSE, and levels of CSF biomarkers (total tau, phosphorylated tau, Aβ1-40, Aβ1-42, neurogranin, and neurofilament light chain)[16].



## Patient Screening and Enrollment Screening (Inclusion/Exclusion Criteria, Biomarker Confirmation) Informed Consent **Baseline Assessments** (Cognitive Tests, CSF/Blood Samples, Imaging) Randomization and Treatment Randomization **Treatment Group** Placebo Group (e.g., MW-150 or Neflamapimod) Follow-up and Analysis Follow-up Visits (Safety Monitoring, Efficacy Assessments) **End-of-Study Assessments** (Repeat Baseline Measures)

#### Workflow for a Phase 2 Alzheimer's Disease Clinical Trial

Click to download full resolution via product page

Data Analysis (Primary and Secondary Endpoints)

Caption: Generalized workflow of a Phase 2 clinical trial.



### **Summary and Future Directions**

MW-150 and neflamapimod represent a promising therapeutic strategy for Alzheimer's disease by targeting the p38α MAPK pathway to address both neuroinflammation and synaptic dysfunction. While both have shown encouraging results in preclinical models, neflamapimod has a more extensive clinical dataset that, despite not meeting its primary cognitive endpoint in a Phase 2b study, demonstrated target engagement through significant effects on CSF biomarkers of neurodegeneration. The observation of a cognitive trend at higher plasma concentrations suggests that dose optimization may be crucial for demonstrating efficacy.

The ongoing Phase 2a trial of MW-150 will be critical in establishing its safety, tolerability, and preliminary efficacy signals in patients with mild-to-moderate AD. A direct comparative study of these two p38 $\alpha$  MAPK inhibitors has not been conducted. Future research, including the full data from the MW-150 trial and potential further studies of neflamapimod at higher doses or for longer durations, will be essential to fully elucidate their therapeutic potential and differentiate their clinical profiles in the treatment of Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alz.org [alz.org]
- 3. EIP Pharma reports mixed results from neflamapimod Alzheimer's trial [clinicaltrialsarena.com]
- 4. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]



- 7. NIA-Funded Active Alzheimer's and Related Dementias Clinical Trials and Studies | National Institute on Aging [nia.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. scitechdaily.com [scitechdaily.com]
- 10. RePORT > RePORTER [reporter.nih.gov]
- 11. cervomed.com [cervomed.com]
- 12. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38A TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER'S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. Neflamapimod improves inflammation-driven cognitive deficit [neurofit.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Alzheimer's disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 18. An exploratory clinical study of p38α kinase inhibition in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of MW-150 and Neflamapimod in Alzheimer's Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12220114#comparative-study-of-mw-150-and-neflamapimod-in-alzheimer-s-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com